molecular formula C7H4BrFN2 B1376404 4-Amino-5-bromo-2-fluorobenzonitrile CAS No. 1934940-89-2

4-Amino-5-bromo-2-fluorobenzonitrile

Cat. No. B1376404
CAS RN: 1934940-89-2
M. Wt: 215.02 g/mol
InChI Key: OLHPHLQKJJIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-2-fluorobenzonitrile is a chemical compound with the molecular weight of 215.02 . It is a powder that is stored at room temperature . It is used as an intermediate in various chemical reactions .


Synthesis Analysis

4-Bromo-2-fluorobenzonitrile can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the reaction of 70 percent N-bromosuccinimide with CH2Cl2 for 45 hours at 0°C .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-bromo-5-fluorobenzonitrile . The InChI code is 1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 .


Chemical Reactions Analysis

The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

4-Amino-5-bromo-2-fluorobenzonitrile is a solid substance . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Related Compounds

4-Amino-5-bromo-2-fluorobenzonitrile serves as a key intermediate in the synthesis of various chemical compounds. For instance, it is used in the production of 3-Bromo-2-fluorobenzoic acid, a compound synthesized from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis. This method is noted for its low cost and mild reaction conditions, making it suitable for industrial-scale production (Zhou Peng-peng, 2013).

Application in Halodeboronation Studies

In research on the halodeboronation of aryl boronic acids, 4-Amino-5-bromo-2-fluorobenzonitrile plays a significant role. A study demonstrated a scalable synthesis of 2-bromo-3-fluorobenzonitrile through NaOMe-catalyzed bromodeboronation, showcasing the general applicability of this transformation across various aryl boronic acids (Ronald H. Szumigala et al., 2004).

Microwave-Assisted Synthesis

The compound is also utilized in a microwave-assisted, fluorous synthetic route to produce 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This innovative approach involves linking 2-fluorobenzonitrile to a fluorous oxime tag for subsequent cyclization and tag cleavage, yielding the desired products in good to moderate yields. This method also allows for the separation of products using fluorous solid-phase extraction (W. Ang et al., 2013).

Chemical Fixation of Carbon Dioxide

A study involving the chemical fixation of CO2 with 2-aminobenzonitriles utilized 4-Amino-5-bromo-2-fluorobenzonitrile in producing quinazoline-2,4(1H,3H)-diones. This process demonstrated high yields and applicability to a gram-scale reaction. The study highlighted the efficient and selective nature of the reaction even with inactive 2-amino-5-fluorobenzonitrile (Toshihiro Kimura et al., 2012).

Synthesis of PET Radioligand Precursors

Additionally, 4-Amino-5-bromo-2-fluorobenzonitrile is instrumental in synthesizing precursors for PET radioligands. For example, an improved synthesis method was described for 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for [18F]SP203, using a new synthon for Sonogashira coupling (M. Gopinathan et al., 2009).

Mechanism of Action

The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Bromo-2-fluorobenzonitrile may be used in the preparation of heterocycles and liquid crystals . It also has potential applications in the synthesis of 3-fluoro-4’-formylbiphenyl-4-carbonitrile .

Relevant Papers The papers related to 4-Amino-5-bromo-2-fluorobenzonitrile discuss its properties, applications, and synthesis . They provide valuable insights into the chemical reactions involving this compound and its potential uses in various fields.

properties

IUPAC Name

4-amino-5-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPHLQKJJIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-5-bromo-2-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-5-bromo-2-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-5-bromo-2-fluorobenzonitrile
Reactant of Route 5
4-Amino-5-bromo-2-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-5-bromo-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.